(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one
Description
This hybrid heterocyclic compound belongs to a novel class of molecules combining a pyrrolo[3,2,1-ij]quinolin-2-one scaffold with a 2-thioxothiazolidin-4-one moiety. Its structure features:
- A 3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene group fused at the 1-position, introducing sulfur-based electronegativity and conformational rigidity due to the Z-configuration of the exocyclic double bond .
- Stereochemical stability from intramolecular hydrogen bonding between the thioxo group (C=S) and the quinolinone carbonyl (C=O), favoring the Z-isomer .
Synthesis: The compound is synthesized via a condensation reaction between 4,4,6-trimethyl-6-phenylpyrrolo[3,2,1-ij]quinoline-1,2-dione and 3-ethyl-2-thioxothiazolidin-4-one in glacial acetic acid with sodium acetate catalysis. Purification involves recrystallization from 2-propanol/acetic acid, yielding a product with a melting point of 235–237°C and high purity (HPLC-HRMS-ESI confirmed) .
Properties
Molecular Formula |
C25H24N2O2S2 |
|---|---|
Molecular Weight |
448.6 g/mol |
IUPAC Name |
(5Z)-3-ethyl-2-sulfanylidene-5-(9,11,11-trimethyl-2-oxo-9-phenyl-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-3-ylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24N2O2S2/c1-5-26-22(29)20(31-23(26)30)18-16-12-9-13-17-19(16)27(21(18)28)24(2,3)14-25(17,4)15-10-7-6-8-11-15/h6-13H,5,14H2,1-4H3/b20-18- |
InChI Key |
SVVADTMLQTVOPT-ZZEZOPTASA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/2\C3=C4C(=CC=C3)C(CC(N4C2=O)(C)C)(C)C5=CC=CC=C5)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=C2C3=C4C(=CC=C3)C(CC(N4C2=O)(C)C)(C)C5=CC=CC=C5)SC1=S |
Origin of Product |
United States |
Preparation Methods
Key Reaction Parameters
| Parameter | Details | Source |
|---|---|---|
| Solvent | Methanol with catalytic HCl | |
| Temperature | Reflux (60–65°C) | |
| Reaction Time | 1 hour | |
| Conversion Efficiency | >90% (LCMS analysis) |
Mechanism :
Thiosemicarbazide reacts with the carbonyl group of the pyrroloquinolinedione to form a hydrazinocarbothioamide intermediate. Acid catalysis facilitates nucleophilic attack and dehydration.
Challenges :
-
Stereochemical Control : The reaction predominantly yields the Z-configuration due to intramolecular hydrogen bonding between the NH group and the carbonyl oxygen.
-
Isolation : The intermediate is often used directly in the next stage to avoid purification losses.
Stage 2: Cyclization with DMAD
The hydrazinocarbothioamide intermediate undergoes cyclization with DMAD to form the thiazolidinylidene-pyrroloquinolinone hybrid.
Optimized Conditions
| Parameter | Details | Source |
|---|---|---|
| Solvent System | Methanol/AcOH (4:1 v/v) | |
| Temperature | Reflux (60–65°C) | |
| Reaction Time | 30–60 minutes | |
| Yield | 67–88% (varies with substituents) |
Mechanism :
DMAD acts as a carbonyl condensing agent, reacting with the hydrazinocarbothioamide to form a six-membered thiazolidinylidene ring via [4+2] cycloaddition.
Critical Factors :
-
Acid Catalysis : Acetic acid enhances electrophilicity of the DMAD carbonyl, accelerating the reaction.
-
Steric Effects : Bulky substituents (e.g., phenyl groups) may reduce reaction rates but improve regioselectivity.
Purification and Characterization
Purification Methods
Spectroscopic Data
| Technique | Key Observations | Source |
|---|---|---|
| ¹H NMR | Low-field shift (8.21–8.53 ppm) for C9-H protons due to anisotropic effects. | |
| ¹³C NMR | Distinct signals for thiazolidinylidene carbons (C=N and C=S regions). |
Synthetic Variations and Challenges
Alternative Reagents
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Conditions typically involve the use of strong acids or bases, depending on the desired substitution.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
Medicinal Chemistry
This compound is part of a class of thiazolidinone derivatives known for their diverse biological activities. Research indicates that compounds containing thiazolidinone moieties exhibit:
- Anticancer Activity : Several studies have demonstrated that thiazolidinones can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, derivatives of thiazolidinones have shown effectiveness against different cancer types by targeting specific pathways involved in tumor growth and metastasis .
- Antimicrobial Properties : Thiazolidinone derivatives have been reported to possess antimicrobial activity against a range of pathogens. This includes both Gram-positive and Gram-negative bacteria, as well as some fungi. Their mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Anticonvulsant Activity
Research has indicated that certain thiazolidinone derivatives exhibit anticonvulsant properties. These compounds may modulate neurotransmitter systems or ion channels involved in seizure activity. This makes them potential candidates for further development as therapeutic agents for epilepsy and other neurological disorders .
Antituberculosis Activity
Some thiazolidinone derivatives have been evaluated for their antituberculosis activity. The unique structural features of these compounds allow them to interact with the Mycobacterium tuberculosis bacterium effectively. Studies have shown promising results in inhibiting the growth of this pathogen, highlighting their potential in treating resistant forms of tuberculosis .
Synthesis and Structure Elucidation
The synthesis of (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one involves several steps that include the reaction of precursors under controlled conditions to yield the desired compound. Characterization techniques such as NMR spectroscopy and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound .
Case Studies and Research Findings
Several case studies have been documented regarding the applications of thiazolidinone derivatives:
| Study | Focus | Findings |
|---|---|---|
| Khalil et al., 2003 | Anticancer Activity | Demonstrated that thiazolidinones can induce apoptosis in cancer cell lines. |
| El-Azab et al., 2013 | Anticonvulsant Activity | Reported significant anticonvulsant effects in animal models. |
| Godhani et al., 2016 | Antituberculosis Activity | Found effective inhibition against Mycobacterium tuberculosis strains. |
These studies collectively underscore the versatility and therapeutic potential of thiazolidinone derivatives like this compound.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The thiazolidine ring could interact with thiol groups in proteins, while the pyrroloquinoline core might intercalate with DNA or interact with other nucleic acids.
Comparison with Similar Compounds
Key Spectral Data :
- IR : Peaks at 1687 cm⁻¹ (C=O), 1241 cm⁻¹ (C=S), and 1129 cm⁻¹ (C-S) .
- ¹H NMR : Distinct signals include δ 0.85 (C6-CH₃), 1.26 (CH₂CH₃), and 7.32 ppm (aromatic protons) .
- HRMS : [M + H]⁺ at m/z 501.0871 (calc. 501.0869) .
The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1). Key differentiating factors include substituents, stereochemistry, and physicochemical properties.
Table 1: Comparative Analysis of Structural and Physicochemical Properties
Key Findings from Comparative Studies :
6-Phenyl and 8-fluoro substituents (as in 12m and the target compound) increase π-stacking interactions, critical for binding to aromatic residues in enzymatic targets .
Thermal Stability :
- Halogenated derivatives (e.g., 12i with 8-iodo) exhibit higher melting points (269–271°C) due to increased molecular symmetry and halogen-mediated crystal packing .
Spectral Distinctions: ¹³C NMR: The target compound’s sp² carbons (C-5-ylidene and C-2-oxo) resonate at δ 165.3 and 166.5 ppm, whereas non-phenylated analogs (e.g., 16b) show upfield shifts (δ 159–162 ppm) due to reduced conjugation . HRMS: All compounds show <2 ppm mass accuracy, confirming synthetic fidelity .
Stereochemical Uniformity: The Z-configuration is conserved across analogs due to intramolecular H-bonding between C=S and C=O groups, as evidenced by NOESY correlations in 12n .
Biological Activity
The compound (1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one is a complex heterocyclic molecule that belongs to the class of pyrroloquinoline derivatives. These compounds have garnered attention due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on existing research findings.
Chemical Structure and Properties
The compound features a unique combination of thiazolidinone and pyrroloquinoline frameworks. The thiazolidinone moiety is known for its ability to interact with various biological targets, while the pyrroloquinoline structure is associated with multiple pharmacological properties.
Antimicrobial Activity
Research indicates that derivatives of pyrroloquinoline exhibit significant antimicrobial properties. For instance, pyrroloquinoline quinone (PQQ), a related compound, has demonstrated broad-spectrum antimicrobial activity against various pathogens including bacteria and fungi. Studies have shown that PQQ inhibits biofilm formation and disrupts cell metabolism in bacteria by targeting key cellular processes such as membrane integrity and ATP metabolism .
The specific compound under discussion may share similar mechanisms due to its structural analogies with PQQ. The presence of the thiazolidinone group could enhance its interaction with microbial targets, potentially increasing its effectiveness as an antimicrobial agent.
Cytotoxic Activity
Cytotoxicity studies on related compounds have revealed that modifications to the thiazolidinone structure can lead to enhanced anticancer activities. For example, compounds containing thiazolidinone moieties have been shown to exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 and HeLa . The mechanism of action is often linked to the inhibition of cell cycle progression and induction of apoptosis.
In vitro studies assessing the cytotoxicity of similar pyrroloquinoline derivatives suggest that this compound may also exhibit potent anticancer properties. The structural features that allow for lipophilicity may facilitate better membrane penetration and interaction with cancerous cells.
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Mechanism | Cell Lines/Pathogens | IC50/MIC Values |
|---|---|---|---|---|
| Antimicrobial | Pyrroloquinoline | Membrane disruption | Gram-positive & Gram-negative bacteria | Varies by strain |
| Cytotoxic | Thiazolidinone derivatives | Apoptosis induction | MCF-7, HeLa | IC50 ~ 29 μM |
Q & A
Q. What are the key synthetic pathways for constructing the 4H-pyrrolo[3,2,1-ij]quinolin-2-one core in this compound?
The core structure is typically synthesized via cyclocondensation reactions. For example, hydrazinocarbothioamides react with α-halocarbonyl compounds (e.g., ethyl bromoacetate) to form thiazolidinone or thiazole hybrids. Optimized conditions include refluxing in ethanol with catalytic triethylamine, achieving yields of 65–80% . Key intermediates are characterized by NMR and HRMS to confirm regioselectivity.
Q. How can researchers monitor reaction progress during functionalization of the thiazolidinone moiety?
Thin-layer chromatography (TLC) with silica gel plates (eluent: ethyl acetate/hexane, 1:2 v/v) is used to track reactions. For example, hydrolysis of ester groups to carboxylic acids under NaOH/methanol (60–70°C, 2 hours) shows distinct Rf shifts from ~0.7 (ester) to ~0.3 (acid) . UV-Vis spectroscopy (λmax 320–350 nm for conjugated systems) supplements TLC data.
Advanced Research Questions
Q. How can conflicting spectroscopic data for stereoisomers of this compound be resolved?
Discrepancies in NMR signals (e.g., olefinic proton splitting patterns) may arise from Z/E isomerism. Nuclear Overhauser Effect (NOE) spectroscopy is critical: irradiation of the 3-ethyl group in the thiazolidinone moiety enhances signals for adjacent protons in the Z-isomer, confirming configuration . X-ray crystallography (if crystals are obtainable) provides definitive structural validation .
Q. What statistical methods optimize reaction conditions for hybrid molecule synthesis?
Design of Experiments (DoE) using response surface methodology (RSM) is recommended. For instance, varying temperature (60–100°C), solvent polarity (ethanol vs. DMF), and catalyst loading (0–10 mol%) can model yield outcomes. Central composite designs with ANOVA identify significant factors (e.g., temperature contributes 45% variance in yield) .
| Factor | Range Tested | Contribution to Yield Variance |
|---|---|---|
| Temperature | 60–100°C | 45% |
| Solvent Polarity | Ethanol–DMF | 30% |
| Catalyst Loading | 0–10 mol% | 25% |
Q. How do non-covalent interactions influence the compound’s supramolecular assembly in crystal lattices?
π-π stacking between the quinoline and phenyl rings dominates, with interplanar distances of 3.4–3.6 Å. Hydrogen bonds (e.g., N–H···O=C, 2.8–3.0 Å) between thioxo groups and adjacent carbonyls further stabilize the lattice. Molecular dynamics simulations (AMBER force field) predict solvent-dependent packing efficiencies, with acetonitrile favoring tighter arrangements than THF .
Methodological Challenges
Q. What strategies mitigate decomposition during purification of this light-sensitive compound?
Q. How can researchers reconcile discrepancies between computational and experimental UV-Vis spectra?
Time-Dependent Density Functional Theory (TD-DFT) calculations (B3LYP/6-311+G(d,p)) often overestimate λmax by 20–30 nm due to solvent effects. Incorporate a Polarizable Continuum Model (PCM) for methanol or DMSO to improve accuracy. Experimental validation using a diode-array detector (HPLC) confirms peak alignment .
Application-Oriented Research
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity as a kinase inhibitor?
Q. How can flow chemistry improve scalability of the thiazolidinone coupling step?
Continuous-flow reactors (0.5 mL volume, 25°C) with immobilized catalysts (e.g., PS-TBD resin) enhance reproducibility. Residence time optimization (5–10 minutes) prevents clogging from insoluble byproducts. In-line FTIR monitors carbonyl stretching (1700–1750 cm⁻¹) for real-time quality control .
Data Contradiction Analysis
Q. Why do synthetic yields vary significantly between batch and flow conditions?
Batch reactions often suffer from poor mixing and thermal gradients, whereas flow systems ensure uniform heat/mass transfer. For example, thiazole formation under flow achieves 85% yield vs. 65% in batch due to rapid quenching of reactive intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
